1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2ClF4NO3. This compound is characterized by the presence of chloro, fluoro, nitro, and trifluoromethoxy substituents on a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and introduction of the trifluoromethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions due to the electron-withdrawing nature of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with a palladium catalyst.
Electrophilic Aromatic Substitution: Various electrophiles like halogens or nitro groups under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products with nucleophiles replacing the chloro or fluoro groups.
Reduction: Amino derivatives of the compound.
Electrophilic Aromatic Substitution: Further substituted aromatic compounds.
Scientific Research Applications
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins .
Comparison with Similar Compounds
- 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
- 4-Chlorobenzotrifluoride
Uniqueness: 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced stability compared to similar compounds .
Properties
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-3-1-4(9)5(13(14)15)2-6(3)16-7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWELXMLINUDPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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